N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 63565-17-3
VCID: VC19422996
InChI: InChI=1S/C13H11ClN2O2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,15H2,(H,16,18)
SMILES:
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide

CAS No.: 63565-17-3

Cat. No.: VC19422996

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide - 63565-17-3

Specification

CAS No. 63565-17-3
Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
IUPAC Name N-(4-aminophenyl)-5-chloro-2-hydroxybenzamide
Standard InChI InChI=1S/C13H11ClN2O2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,15H2,(H,16,18)
Standard InChI Key DBLQQYBSVOCCJZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N)NC(=O)C2=C(C=CC(=C2)Cl)O

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide belongs to the salicylanilide class, characterized by a 2-hydroxybenzamide scaffold linked to a 4-aminophenyl group. Key structural features include:

  • Chlorine substitution at position 5 of the benzamide ring, enhancing electrophilic reactivity.

  • Hydroxyl group at position 2, enabling hydrogen bonding and participation in acid-base equilibria.

  • Primary amine at the para position of the aniline moiety, facilitating nucleophilic reactions such as acetylation or sulfonylation .

Molecular and Crystallographic Data

The compound’s IUPAC name is N-(4-aminophenyl)-5-chloro-2-hydroxybenzamide, with a canonical SMILES representation of C1=CC(=CC=C1N)NC(=O)C2=C(C=CC(=C2)Cl)O. X-ray crystallography of related analogues reveals planar geometries stabilized by intramolecular hydrogen bonds between the hydroxyl and amide groups .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H11ClN2O2\text{C}_{13}\text{H}_{11}\text{ClN}_2\text{O}_2
Molecular Weight262.69 g/mol
LogP (Predicted)2.8
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Rotatable Bonds3

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling 5-chloro-2-hydroxybenzoic acid with 4-aminophenol under amidation conditions:

  • Activation: 5-Chloro-2-hydroxybenzoic acid is activated using coupling agents like dicyclohexylcarbodiimide (DCC) or ethyl chloroformate.

  • Amidation: The activated acid reacts with 4-aminophenol in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), catalyzed by 4-dimethylaminopyridine (DMAP).

  • Purification: Crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and reduce reaction times. Key steps include:

  • Precision temperature control (50–60°C) to minimize side reactions.

  • Automated purification systems using centrifugal partition chromatography for high-throughput isolation .

Antiviral Activity and Mechanisms

Inhibition of Human Adenovirus (HAdV)

N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide analogues exhibit sub-micromolar potency against HAdV, with derivative 15 (IC50_{50} = 0.27 μM) showing a selectivity index (SI) > 580 . Mechanistic studies indicate:

  • Suppression of viral DNA replication by targeting early gene expression (E1A, E4) .

  • Disruption of late-stage virion assembly, as evidenced by reduced hexon protein expression .

Table 2: Anti-HAdV Activity of Select Analogues

CompoundIC50_{50} (μM)CC50_{50} (μM)Selectivity Index (SI)
150.27156.8>580
Niclosamide0.4524.053

Activity Against Respiratory Syncytial Virus (RSV)

In RSV-infected A549 cells, derivatives reduce viral titers by >1 log at 10 μM, with minimal cytotoxicity (cell viability >90%) . Key mechanisms include:

  • Inhibition of IRF3 and NF-κB pathways, curtailing pro-inflammatory cytokines (IL-6, TNF-α) .

  • Suppression of viral attachment and entry, as shown by time-of-addition assays .

Anticancer Applications

Pro-Apoptotic Effects in Urological Cancers

The compound induces apoptosis in bladder and prostate cancer cells via:

  • Upregulation of Bax/Bcl-2 ratio, triggering mitochondrial membrane depolarization.

  • Activation of caspase-3/7, confirmed by fluorogenic substrate cleavage assays .

Comparative Efficacy in Cancer Cell Lines

Cell LineIC50_{50} (μM)Apoptosis Induction (%)
PC-3 (Prostate)12.468
T24 (Bladder)9.872

Comparative Analysis with Structural Analogues

Niclosamide vs. N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide

ParameterNiclosamideThis Compound
Anti-HAdV IC50_{50}0.45 μM0.27 μM
Selectivity Index53>580
Cytotoxicity (CC50_{50})24.0 μM156.8 μM

Role of Substituents

  • Chlorine at position 5: Critical for viral polymerase inhibition; removal reduces potency by 10-fold .

  • Hydroxyl group at position 2: Essential for hydrogen bonding with viral envelope proteins .

Future Research Directions

  • Optimization of pharmacokinetics through prodrug strategies to enhance oral bioavailability.

  • Exploration of combination therapies with immune checkpoint inhibitors for synergistic anticancer effects.

  • Large-scale clinical trials to validate efficacy in HAdV-infected immunocompromised patients.

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